molecular formula C6H3BrClN3 B3296489 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 893722-46-8

5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B3296489
M. Wt: 232.46 g/mol
InChI Key: PLNKDEHFLSRSCJ-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is used in the synthesis of various derivatives and has potential applications in various scientific fields.


Synthesis Analysis

The synthesis of 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine involves iodization by NIS to obtain an intermediate, and then the NH of the intermediate is protected by PMB-Cl to produce the key intermediate . Another method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is complex and involves various functional groups . The compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities.


Chemical Reactions Analysis

5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is used as a starting material in the synthesis of various derivatives . It reacts with different reagents under specific conditions to form these derivatives .

Future Directions

The future directions for research on 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine could include further exploration of its biological activities, development of new synthetic methods, and investigation of its potential applications in various scientific fields .

properties

IUPAC Name

5-bromo-3-chloro-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNKDEHFLSRSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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